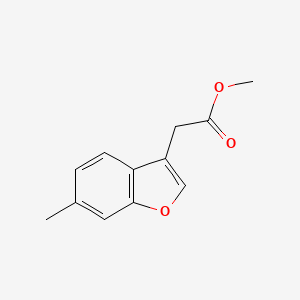![molecular formula C12H14N4O2S B12184040 4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide](/img/structure/B12184040.png)
4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse pharmacological activities. This compound features a pyrimidine ring attached to an aminoethyl group, which is further connected to a benzene sulfonamide moiety. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Attachment of the Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the pyrimidine ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted pyrimidine compounds .
Scientific Research Applications
4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group inhibits the enzymatic conversion of pteridine and p-aminobenzoic acid to dihydropteroic acid by competing with p-aminobenzoic acid for binding to dihydrofolate synthetase. This inhibition disrupts the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness
4-{2-[(Pyrimidin-2-yl)amino]ethyl}benzene-1-sulfonamide is unique due to its specific structure, which allows it to interact with a broader range of biological targets compared to other sulfonamides. Its pyrimidine ring provides additional sites for chemical modification, enhancing its versatility in scientific research .
Properties
Molecular Formula |
C12H14N4O2S |
|---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S/c13-19(17,18)11-4-2-10(3-5-11)6-9-16-12-14-7-1-8-15-12/h1-5,7-8H,6,9H2,(H2,13,17,18)(H,14,15,16) |
InChI Key |
GSVSBYKOOWUEFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}thiophene-2-carboxamide](/img/structure/B12183964.png)
![N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12183969.png)

![2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12183985.png)

![9-(3-chloro-4-methylphenyl)-6-methyl-2,3,9,10-tetrahydro-8H-cyclopenta[3,4]chromeno[6,7-e][1,3]oxazin-4(1H)-one](/img/structure/B12183995.png)


![Ethyl 1-[(6-ethoxy-2-naphthyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B12184017.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B12184021.png)


![6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12184043.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N~1~-(2-furylmethyl)acetamide](/img/structure/B12184044.png)
